An In-depth Technical Guide to the Physicochemical Properties of Octahydro-2H-indol-2-one
An In-depth Technical Guide to the Physicochemical Properties of Octahydro-2H-indol-2-one
Introduction
Octahydro-2H-indol-2-one, a saturated bicyclic lactam, represents a core scaffold of significant interest in contemporary medicinal chemistry and drug development. Its rigid, three-dimensional structure, derived from the fusion of a cyclohexane and a pyrrolidinone ring, offers a unique topographical presentation for interacting with biological targets. While its unsaturated analog, oxindole, has been extensively explored, the physicochemical properties of the fully saturated Octahydro-2H-indol-2-one are less documented. This guide aims to provide a comprehensive technical overview of its core physicochemical attributes, offering both established data and expert-guided protocols for its empirical characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior to unlock its full therapeutic potential.
Molecular Structure and Fundamental Properties
The fundamental identity of Octahydro-2H-indol-2-one is defined by its molecular structure. The molecule exists as multiple stereoisomers due to the chiral centers at the ring fusion. The specific stereochemistry will significantly influence its physical and biological properties. One of the known isomers is rel-(3aR,7aR)-Octahydro-2H-indol-2-one.[1]
A summary of the core molecular properties is presented below:
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO | [1] |
| Molecular Weight | 139.19 g/mol | [1] |
| CAS Number | 1195-13-7 (for rel-(3aR,7aR)-isomer) | [1] |
Due to the limited publicly available experimental data for Octahydro-2H-indol-2-one, we can draw some inferences from its unsaturated analog, 2-indolinone (oxindole), to anticipate its general characteristics.[2][3][4][5] However, it is crucial to empirically verify these properties for the specific stereoisomer of interest.
Experimental Characterization Workflow
A robust understanding of a compound's physicochemical properties is foundational to its development as a therapeutic agent. The following section outlines a comprehensive, self-validating experimental workflow for the detailed characterization of Octahydro-2H-indol-2-one.
Caption: A comprehensive workflow for the synthesis, purification, and detailed physicochemical characterization of Octahydro-2H-indol-2-one.
Synthesis and Purification
The synthesis of specific stereoisomers of Octahydro-2H-indol-2-one can be achieved through various synthetic routes, often involving the reduction of corresponding unsaturated indole precursors or cyclization strategies. A general approach might involve the catalytic hydrogenation of an appropriate indole-2-one derivative.
Exemplary Protocol for Synthesis (Conceptual):
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Reaction Setup: In a high-pressure reaction vessel, dissolve the starting indole-2-one precursor in a suitable solvent (e.g., acetic acid or ethanol).
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Catalyst Addition: Add a hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) or rhodium on alumina.
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Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C) until the reaction is complete (monitored by TLC or LC-MS).
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Workup: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product using flash column chromatography or preparative HPLC to isolate the desired stereoisomer of Octahydro-2H-indol-2-one.
Structural Elucidation
NMR spectroscopy is indispensable for confirming the chemical structure and stereochemistry of Octahydro-2H-indol-2-one.
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¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the aliphatic protons will be crucial for determining the relative stereochemistry of the ring fusion.
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¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms. The chemical shift of the carbonyl carbon (C=O) is expected to be in the range of 170-180 ppm.
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2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the bicyclic ring system.
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound. Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of CO and subsequent ring fragmentation.
IR spectroscopy is used to identify the key functional groups present in the molecule. A strong absorption band in the region of 1680-1700 cm⁻¹ would confirm the presence of the lactam carbonyl group. The absence of aromatic C-H stretching bands above 3000 cm⁻¹ and the presence of aliphatic C-H stretching bands below 3000 cm⁻¹ would confirm the saturation of the ring system.
Physicochemical Properties
Melting Point and Thermal Analysis
The melting point is a fundamental physical property that indicates the purity of a crystalline solid. Differential Scanning Calorimetry (DSC) can be used to determine the melting point and to investigate any polymorphic transitions.
Protocol for Melting Point Determination:
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A small amount of the purified, crystalline Octahydro-2H-indol-2-one is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is slowly increased, and the range at which the solid melts is recorded.
Solubility
The solubility of Octahydro-2H-indol-2-one in both aqueous and organic solvents is a critical parameter for its formulation and in vitro testing.
Protocol for Equilibrium Solubility Determination:
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An excess amount of the compound is added to a known volume of the solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol).
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The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
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The suspension is filtered or centrifuged to remove the undissolved solid.
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The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, such as HPLC-UV.
Acid-Base Properties (pKa)
The lactam nitrogen in Octahydro-2H-indol-2-one is generally considered to be weakly basic. The pKa value will determine the extent of protonation at physiological pH, which can influence its solubility, permeability, and interaction with biological targets.
Caption: A potential degradation pathway for Octahydro-2H-indol-2-one via hydrolysis of the lactam ring.
Protocol for Stability Assessment:
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Solutions of Octahydro-2H-indol-2-one are prepared in buffers of different pH values (e.g., pH 2, 7.4, and 9).
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The solutions are stored at controlled temperatures (e.g., 4°C, 25°C, and 40°C) and protected from light.
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Aliquots are taken at specified time points (e.g., 0, 24, 48, 72 hours) and analyzed by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
Conclusion
Octahydro-2H-indol-2-one is a promising scaffold for the development of novel therapeutics. A thorough understanding of its physicochemical properties is a prerequisite for its successful progression through the drug discovery and development pipeline. This guide has provided a framework for the systematic characterization of this important molecule. While some fundamental properties can be inferred from related structures, the detailed experimental protocols outlined herein provide a clear path for researchers to generate the robust and reliable data necessary to make informed decisions in their research and development programs. The application of these methodologies will undoubtedly accelerate the translation of Octahydro-2H-indol-2-one-based compounds from promising leads into clinically valuable medicines.
References
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PubChem. (n.d.). rel-(3aR,7aR)-Octahydro-2H-indol-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). 2H-Indol-2-one, 1,3-dihydro-. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2026, February 11). 2H-Indol-2-one, 1,3-dihydro-. Substance Registry Services. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2H-Indol-2-one, 1,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Oxindole. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. rel-(3aR,7aR)-Octahydro-2H-indol-2-one | C8H13NO | CID 10887991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2H-Indol-2-one, 1,3-dihydro- (CAS 59-48-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 2H-Indol-2-one, 1,3-dihydro- [webbook.nist.gov]
- 5. Oxindole | C8H7NO | CID 321710 - PubChem [pubchem.ncbi.nlm.nih.gov]
